molecular formula C9H16Si B8439705 (3-Cyclopropylprop-1-yn-1-yl)trimethylsilane

(3-Cyclopropylprop-1-yn-1-yl)trimethylsilane

Cat. No. B8439705
M. Wt: 152.31 g/mol
InChI Key: BNCYVKYTQHBUJJ-UHFFFAOYSA-N
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Patent
US09399646B2

Procedure details

A 500 mL three-necked round bottom flask was charged with (trimethylsilyl)acetylene (15 g, 153 mmol) and dry THF (75 mL). The solution was cooled to −78° C., and a solution of n-butyllithium in hexane (2.5 M, 75 mL, 188 mmol) was added dropwise over 30 minutes. The resulting mixture was stirred at 0° C. for 10 minutes and then re-cooled to −78° C. HMPA (40 g, 223 mmol) was added, and the mixture was stirred at −78° C. for 30 minutes. (Bromomethyl)cyclopropane (20.6 g, 153 mmol) was then added. The reaction mixture was allowed to warm to room temperature and stirred overnight. Upon completion, the reaction mixture was washed with water (4×100 mL) and brine (2×100 mL) sequentially. The organic layer was dried over anhydrous sodium sulfate. Hexane and THF was distilled off at 75˜110° C. then distillation at 138˜142° C. afforded the title compound (12 g). 1H NMR (400 MHz, DMSO-d6): δ 2.27 (d, 2H), 0.91-0.84 (m, 1H), 0.43-0.34 (m, 2H), 0.19-0.14 (m, 2H), 0.11 (s, 9H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
20.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].CCCCCC.CN(P(N(C)C)(N(C)C)=O)C.BrCC1CC1>C1COCC1>[CH:9]1([CH2:10][C:6]#[C:5][Si:2]([CH3:4])([CH3:3])[CH3:1])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
75 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
20.6 g
Type
reactant
Smiles
BrCC1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Upon completion, the reaction mixture was washed with water (4×100 mL) and brine (2×100 mL) sequentially
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Hexane and THF was distilled off at 75˜110° C.
DISTILLATION
Type
DISTILLATION
Details
distillation at 138˜142° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)CC#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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